molecular formula C15H12N4O2 B5542386 6-methyl-N-(3-nitrophenyl)-4-quinazolinamine

6-methyl-N-(3-nitrophenyl)-4-quinazolinamine

Cat. No. B5542386
M. Wt: 280.28 g/mol
InChI Key: AIXMUXOXHVQXEZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related quinazolinamine derivatives typically involves catalytic hydrogenation, cyclization, and functional group transformations. For example, a series of 6-[(arylamino)methyl]-2,4-quinazolinediamines were prepared through catalytic hydrogenation, demonstrating a methodology potentially applicable to 6-methyl-N-(3-nitrophenyl)-4-quinazolinamine (Elslager, Johnson, & Werbel, 1983). Additionally, tin(II) chloride-mediated reductive cyclization has been reported as an efficient route for synthesizing biheterocyclic compounds with quinazoline structures, indicating a versatile synthetic approach for complex quinazolinamine derivatives (Roy, Subramanian, & Roy, 2006).

Molecular Structure Analysis

The molecular structure of quinazolinamine derivatives is characterized by their planar quinazoline system and substituted phenyl rings, which can significantly influence their chemical and physical properties. For instance, in compounds with a nitrophenyl substituted quinazoline structure, crystallographic analysis has revealed the presence of hydrogen bonding and π-π stacking interactions, contributing to their stability and reactivity (Elmuradov et al., 2011).

Chemical Reactions and Properties

Quinazolinamines undergo various chemical reactions, including electrophilic and nucleophilic substitutions, which modify their chemical properties for specific applications. The presence of nitro groups and other substituents can enhance their reactivity towards reduction, nitrosation, and other reactions, as demonstrated in studies on related compounds (Hermecz et al., 1993).

Physical Properties Analysis

The physical properties of quinazolinamine derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure and substituents. For example, the synthesis and characterization of specific quinazolinones have shown that substitutions at various positions can affect their melting points and solubility, indicating similar considerations for 6-methyl-N-(3-nitrophenyl)-4-quinazolinamine (Vidule, 2011).

Chemical Properties Analysis

Quinazolinamines exhibit a range of chemical properties, including antimicrobial, antitumor, and enzyme inhibitory activities, depending on their specific substitutions. The functional groups and structural motifs within these molecules play critical roles in their interactions with biological targets, as evidenced by research on similar compounds (Desai & Dodiya, 2016).

Scientific Research Applications

Antitumor and Antimalarial Applications

  • Quinazolinamines, through their synthesis and modification, have shown potent antimalarial, antibacterial, and antitumor activity. Compounds in this class, including trimetrexate, have demonstrated a broad spectrum of antitumor effects and are under evaluation for clinical trials in cancer treatments (E. Elslager, J. Johnson, L. M. Werbel, 1983).

Dye Synthesis for Textile Applications

  • 6-Nitro substituted quinazolinones have been utilized in the synthesis of styryl and azo disperse dyes for polyester, showcasing their application in the development of coloration technology. Despite the promising synthesis, the fastness properties of these dyes were found to be disappointing, indicating a need for further research to enhance their utility in textile applications (H. S. Bhatti, S. Seshadri, 2004).

Neuroprotection in Parkinson's Disease

  • Selective inhibitors, including quinazolinone derivatives, have been studied for their protective effects against neurotoxicity in models of Parkinson's disease. These findings suggest potential applications in developing therapies for neurodegenerative diseases (P. Hantraye, E. Brouillet, R. Ferrante, et al., 1996).

Corrosion Inhibition

  • Quinazolinone derivatives have been explored as corrosion inhibitors for mild steel in acidic media. Their efficiency as inhibitors was demonstrated through electrochemical methods, surface analysis, and theoretical calculations, indicating their potential in materials science and engineering (N. Errahmany, M. Rbaa, A. Abousalem, et al., 2020).

Antimicrobial Activity

  • Novel quinoline-based imidazoles derived from quinazolinone compounds have been synthesized and shown to exhibit antimicrobial activity, demonstrating the versatility of quinazolinone derivatives in contributing to the development of new antimicrobial agents (Sunil Vodela, Venu Chakravarthula, 2016).

Photo-Disruptive Studies and DNA Interaction

  • Research into 3-amino-2-methyl-quinazolin-4(3H)-ones revealed their photo-active properties towards plasmid DNA under UV irradiation. These studies inform the development of photo-chemo or photodynamic therapeutics, leveraging quinazolinone derivatives' interactions with DNA for therapeutic applications (Chrysoula Mikra, Maria Bairaktari, Marina-Theodora Petridi, et al., 2022).

properties

IUPAC Name

6-methyl-N-(3-nitrophenyl)quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2/c1-10-5-6-14-13(7-10)15(17-9-16-14)18-11-3-2-4-12(8-11)19(20)21/h2-9H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXMUXOXHVQXEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=CN=C2NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669725
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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